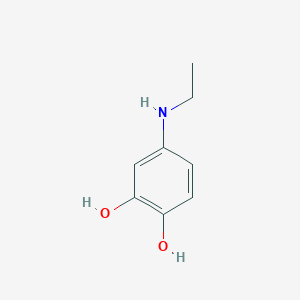

4-(Ethylamino)benzene-1,2-diol

Descripción

4-(Ethylamino)benzene-1,2-diol is a phenolic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and an ethylamino group (-NHCH₂CH₃) at position 2. The compound is of interest in medicinal chemistry due to its structural resemblance to neurotransmitters and resveratrol analogs, suggesting possible applications in cancer therapy, enzyme inhibition, and antimicrobial activity .

Propiedades

Fórmula molecular |

C8H11NO2 |

|---|---|

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

4-(ethylamino)benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO2/c1-2-9-6-3-4-7(10)8(11)5-6/h3-5,9-11H,2H2,1H3 |

Clave InChI |

HYUIDAKMNFQPTI-UHFFFAOYSA-N |

SMILES |

CCNC1=CC(=C(C=C1)O)O |

SMILES canónico |

CCNC1=CC(=C(C=C1)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-(ethylamino)benzene-1,2-diol with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Aza-Resveratrol Analogs

- Examples: 4-[(E)-(p-Tolylimino)methyl]benzene-1,2-diol 4-[(E)-(4-Hydroxyphenylimino)methyl]benzene-1,2-diol

- Key Differences: Substituents: The ethylamino group in 4-(ethylamino)benzene-1,2-diol is replaced with imine-linked aromatic groups (e.g., p-tolyl or 4-hydroxyphenyl). Biological Activity: Aza-resveratrol analogs exhibit potent estrogen receptor α (ERα) antagonism and anticancer activity against breast cancer cells, attributed to enhanced hydrogen bonding and hydrophobic interactions in the ERα binding pocket .

Alkoxy-Substituted Derivatives

- Examples :

- Key Differences: Substituents: Alkoxy groups (e.g., methoxy, hexyloxy) replace the ethylamino group. Physicochemical Properties: Alkoxy derivatives have higher logP values (e.g., 4a: logP ~1.2; 4e: logP ~4.5) due to increased hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer penetration . Applications: These compounds are primarily used in synthetic chemistry as intermediates, lacking reported biological activity compared to the pharmacologically active ethylamino derivative .

Halogenated Derivatives

- Examples: 4-(2-(Chloroamino)ethyl)benzene-1,2-diol 4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol

- Key Differences: Substituents: Halogens (Cl, Br) are introduced to the ethylamino group or aromatic ring. Biological Activity: Bromophenol derivatives show carbonic anhydrase (CA) and cholinesterase inhibition, while chloro-substituted analogs are associated with oxidative stress pathways in neurodegenerative diseases .

Hydroxyethyl and Phenethyl Derivatives

- Examples :

- Key Differences: Substituents: Hydroxyethyl or phenethyl groups replace the ethylamino moiety. Enzyme Inhibition: The phenethyl derivative acts as a competitive urease inhibitor (Ki = 1.48 μM), leveraging hydrophobic interactions with the enzyme’s active site. In contrast, the ethylamino group’s basicity may favor interactions with acidic residues . Antioxidant Capacity: Hydroxyethyl derivatives exhibit stronger antioxidant activity due to additional hydroxyl groups, while the ethylamino group’s electron-donating effects are less pronounced .

Neurotransmitter Analogs

- Examples: 4-(2-Aminoethyl)benzene-1,2-diol (structural analog of dopamine) 4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol (norepinephrine derivative)

- Key Differences: Substituents: Ethylamino vs. methylamino or hydroxylated ethyl chains. Pharmacology: Norepinephrine analogs show adrenergic receptor binding, while the ethylamino derivative’s lack of a β-hydroxyl group limits its direct neurotransmitter activity. However, its planar structure may facilitate intercalation into DNA or protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.